5h-[1,3]Thiazolo[3,2-a]pyrimidine
Description
Significance of Fused Heterocyclic Systems in Chemical Research
Fused heterocyclic systems are organic compounds in which two or more heterocyclic rings share a pair of atoms. These structures are of immense importance in chemical research, primarily due to their prevalence in nature and their wide-ranging applications, particularly in pharmacology. rsc.org The fusion of multiple rings, which contain at least one atom other than carbon (such as nitrogen, sulfur, or oxygen), creates a rigid molecular architecture with a unique three-dimensional shape and electronic distribution. researchgate.netresearchgate.net
This structural complexity allows for specific interactions with biological targets like enzymes and receptors, making them a cornerstone in drug design and discovery. researchgate.net Many pharmaceuticals owe their therapeutic effects to a fused heterocyclic core. rsc.org The presence of multiple heteroatoms can also confer unique chemical properties, influencing reactivity and providing numerous sites for functionalization. This versatility enables chemists to synthesize a vast library of derivatives with tailored physical, chemical, and biological properties, driving innovation in materials science and medicinal chemistry. researchgate.netrsc.org
Overview of Thiazolo[3,2-a]pyrimidine Scaffold in Organic Chemistry
The thiazolo[3,2-a]pyrimidine scaffold is a bicyclic system formed by the fusion of a thiazole (B1198619) ring and a pyrimidine (B1678525) ring. asianpubs.org As a heterocyclic analog of purine (B94841), this scaffold has emerged as a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide array of pharmacological activities.
The interest in the thiazolo[3,2-a]pyrimidine core has grown significantly due to its diverse and potent biological activities. nih.gov Derivatives of this scaffold have been reported to possess a remarkable range of therapeutic properties, as detailed in the table below.
| Reported Biological Activities of Thiazolo[3,2-a]pyrimidine Derivatives |
| Anticancer |
| Antimicrobial |
| Anti-inflammatory |
| Analgesic |
| Antiviral (including Anti-HSV-1) |
| HIV-1 reverse transcriptase inhibition |
| Acetylcholinesterase (AChE) inhibition (potential for Alzheimer's disease treatment) |
| Calcium channel antagonism |
This table summarizes the diverse pharmacological effects associated with the thiazolo[3,2-a]pyrimidine scaffold, highlighting its importance in drug discovery.
The versatility of the thiazolo[3,2-a]pyrimidine system allows for extensive structural modifications, providing chemists with numerous opportunities to develop novel compounds with enhanced efficacy and selectivity. nih.gov
Historical Development and Key Milestones in 5H-researchgate.nettandfonline.comThiazolo[3,2-a]pyrimidine Research
The historical development of 5H- researchgate.nettandfonline.comThiazolo[3,2-a]pyrimidine chemistry is intrinsically linked to the evolution of synthetic organic chemistry methodologies. While pinpointing a single discovery date is challenging, the foundation for synthesizing this scaffold was laid through classical condensation reactions.
A key milestone in the synthesis of these compounds involves the use of pyrimidine-2-thiones as crucial starting materials. researchgate.net These precursors are often synthesized through well-established multicomponent reactions like the Biginelli reaction. The subsequent step typically involves the reaction of the pyrimidine-2-thione with a suitable bifunctional reagent, such as an α-halo ketone (a variation of the Hantzsch thiazole synthesis) or an α-halocarboxylic acid ester, leading to the formation of the fused thiazole ring. researchgate.netmdpi.com
Early research focused on establishing these fundamental synthetic routes. Over the decades, significant milestones have been achieved in refining these methods to improve efficiency, yield, and structural diversity. Key developments in the timeline of research include:
Establishment of Foundational Syntheses: Initial work focused on the cyclocondensation reactions of aminothiazoles or the intramolecular cyclization of substituted pyrimidine-2-thiones to build the core scaffold. nih.govresearchgate.net
Expansion of Synthetic Methodologies: The introduction of modern synthetic techniques, including microwave-assisted synthesis and one-pot multicomponent reactions, marked a significant advance. tandfonline.combiointerfaceresearch.com These methods offered advantages such as reduced reaction times, higher yields, and more environmentally friendly procedures.
Elucidation of Structure-Activity Relationships (SAR): As more derivatives were synthesized, researchers began to systematically study how different substituents on the thiazolo[3,2-a]pyrimidine core influence its biological activity. asianpubs.orgnih.gov This has been crucial for the rational design of more potent and selective therapeutic agents.
Discovery of Novel Biological Targets: Ongoing research continues to identify new biological applications for this scaffold. For instance, derivatives have been identified as inhibitors of Bcl-2 family proteins, highlighting their potential in cancer therapy. nih.gov
The progression from fundamental synthesis to the development of complex, highly functionalized derivatives for specific biological targets illustrates the enduring importance and evolving nature of 5H- researchgate.nettandfonline.comThiazolo[3,2-a]pyrimidine research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
275-26-3 |
|---|---|
Molecular Formula |
C6H6N2S |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
5H-[1,3]thiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C6H6N2S/c1-2-7-6-8(3-1)4-5-9-6/h1-2,4-5H,3H2 |
InChI Key |
CDUYCVWBLGEWSY-UHFFFAOYSA-N |
SMILES |
C1C=CN=C2N1C=CS2 |
Canonical SMILES |
C1C=CN=C2N1C=CS2 |
Synonyms |
thiazolo(3,2-a)pyrimidine |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5h 1,3 Thiazolo 3,2 a Pyrimidine and Its Derivatives
Multicomponent Reaction Approaches
Multicomponent reactions have emerged as powerful tools for the synthesis of 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine derivatives, enabling the rapid generation of molecular diversity. researchgate.netresearchgate.net These reactions are valued for their ability to construct complex molecules from simple starting materials in a one-pot fashion. researchgate.net
Three-Component Condensation Reactions
Three-component reactions are a cornerstone in the synthesis of the thiazolo[3,2-a]pyrimidine scaffold, offering a direct and efficient route to a wide range of derivatives.
A notable three-component reaction involves the condensation of 2-aminothiazole (B372263), an aldehyde, and a β-keto ester, such as ethyl acetoacetate (B1235776). clockss.org This reaction, often conducted under microwave irradiation in acetic acid, provides a direct and efficient route to highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. clockss.org The process is notable for being catalyst-free, having a simple work-up procedure, and producing high yields. clockss.org For instance, the reaction of 2-aminothiazole, benzaldehyde (B42025), and ethyl acetoacetate under microwave heating significantly improves the reaction efficiency compared to conventional heating methods. clockss.org
A similar catalyst-free and solvent-free approach based on the Biginelli reaction has also been developed. This involves the one-pot, three-component reaction between 2-aminobenzothiazole, benzaldehyde derivatives, and β-ketoester or β-diketone derivatives at 60 °C to afford the corresponding pyrimido[2,1-b]benzothiazole derivatives. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Yield (%) |
| 2-Aminothiazole | Benzaldehyde | Ethyl acetoacetate | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Acetic acid, microwave irradiation | ~30% (reflux), improved with microwave |
| 2-Aminobenzothiazole | Benzaldehyde derivatives | β-Ketoester/β-Diketone | Pyrimido[2,1-b]benzothiazole derivatives | 60 °C, solvent-free | Not specified |
While direct three-component reactions involving thiazolo[3,2-a]pyrimidine precursors, azides, and ammonium (B1175870) salts for the synthesis of the core 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine are not extensively detailed in the provided context, the utility of azides and ammonium salts in multicomponent reactions for constructing nitrogen-containing heterocycles is well-established. For example, a four-component synthesis of pyrrolo[3,4-b]pyridin-5-ones involves an aldehyde, an amine, and an isocyanide in the presence of ammonium chloride. acs.org This highlights the potential for ammonium salts to act as a nitrogen source or catalyst in complex cyclization reactions.
A novel and efficient one-pot, three-component synthesis of highly functionalized 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidines has been achieved through the reaction of isocyanides, dialkyl acetylenedicarboxylates, and ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetates. researchgate.net This reaction proceeds smoothly at room temperature in dichloromethane, yielding the desired products in good yields. researchgate.net The versatility of isocyanide-based multicomponent reactions (IMCRs) is well-recognized in organic synthesis for their ability to rapidly generate complex molecules. frontiersin.orgmdpi.combeilstein-journals.orgnih.gov The isocyanide acts as a key building block, participating in a cascade of reactions that ultimately leads to the formation of the heterocyclic ring system. beilstein-journals.org
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Time (h) | Yield (%) |
| Isocyanides | Dialkyl acetylenedicarboxylates | Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetates | CH2Cl2 | 24 | up to 90 |
The cyclo-condensation of active methylene (B1212753) compounds, aldehydes, and 2-aminothiazole derivatives is a versatile strategy for synthesizing thiazolo[3,2-a]pyrimidines. biointerfaceresearch.com For example, a one-pot, three-component cyclo-condensation of substituted 2-amino- researchgate.netresearchgate.netnih.govthiadiazole, acetylacetone (B45752) (an active methylene compound), and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) in acetonitrile (B52724) yields 1-(7-methyl-2,5-diphenyl-5H- researchgate.netresearchgate.netnih.govthiadiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives. biointerfaceresearch.com
Another approach involves the three-component condensation of 2-aminothiazoline, an aromatic aldehyde, and ethyl cyanoacetate (B8463686), which can result in the formation of both 5- and 7-oxothiazolo[3,2-a]pyrimidine-6-carbonitriles. researchgate.net Similarly, the reaction of 5-amino-1,3,4-thiadiazole-2-thiol, various aromatic aldehydes, and Meldrum's acid in the presence of acetic acid in dry ethanol (B145695) provides a novel and highly efficient route to researchgate.netresearchgate.netnih.govthiadiazolo[3,2-a]pyrimidine derivatives. tandfonline.com This reaction proceeds through a Knoevenagel condensation followed by an intermolecular nucleophilic addition. tandfonline.com
| Active Methylene Compound | Aldehyde | Thiazole-Amine Derivative | Catalyst/Solvent | Product |
| Acetylacetone | Aromatic aldehydes | 2-Amino- researchgate.netresearchgate.netnih.govthiadiazole | PTSA/Acetonitrile | 1-(7-methyl-2,5-diphenyl-5H- researchgate.netresearchgate.netnih.govthiadiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives |
| Ethyl cyanoacetate | Aromatic aldehyde | 2-Aminothiazoline | Not specified | 5- and 7-oxothiazolo[3,2-a]pyrimidine-6-carbonitriles |
| Meldrum's acid | Aromatic aldehydes | 5-Amino-1,3,4-thiadiazole-2-thiol | Acetic acid/Ethanol | researchgate.netresearchgate.netnih.govthiadiazolo[3,2-a]pyrimidine derivatives |
Two-Component Reaction Systems
Two-component reactions also provide effective pathways to the 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine skeleton. A common strategy involves the reaction of a pyrimidine-2-thione derivative with a suitable dielectrophile. For instance, pyrimidine-2-thiones, which can be synthesized via a Biginelli reaction, are condensed with compounds like substituted 2-bromo-1-phenylethanone or chloroacetic acid to form the thiazolo[3,2-a]pyrimidine ring system. researchgate.net
Another significant two-component reaction involves the condensation of 2-thiouracil (B1096) with dialkyl acetylenedicarboxylates under thermal, solvent-free conditions to produce dialkyl 5-oxo-5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine-2,3-dicarboxylate derivatives. chemrevlett.comchemrevlett.com This method is considered a mild, simple, and green route for the synthesis of these compounds. chemrevlett.com
Furthermore, 5H-thiazolo[3,2-a]pyrimidines can be prepared by reacting tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione. osi.lv The initial alkylation of tetrahydropyrimidine-2-thiones with ethyl chloroacetate (B1199739) can be controlled to prevent immediate cyclization, and subsequent treatment with ammonia (B1221849) in alcohol leads to the formation of thiazolo[3,2-a]pyrimidines. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product |
| Pyrimidine-2-thiones | Substituted 2-bromo-1-phenylethanone or chloroacetic acid | Not specified | Thiazolo[3,2-a]pyrimidines |
| 2-Thiouracil | Dialkyl acetylenedicarboxylates | Thermal, solvent-free | Dialkyl 5-oxo-5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine-2,3-dicarboxylates |
| Tetrahydropyrimidine-2-thiones | Halocarboxylic acid esters or 3-bromopentane-2,4-dione | Not specified | 5H-thiazolo[3,2-a]pyrimidines |
Condensation of 2-Thiouracil Derivatives with Dialkyl Acetylenedicarboxylates
A notable method for the synthesis of the thiazolo[3,2-a]pyrimidine skeleton involves the reaction of 2-thiouracil derivatives with dialkyl acetylenedicarboxylates. This approach is exemplified by the two-component reaction of 2-aminothiazole with dialkyl acetylenedicarboxylates, which can be efficiently transformed into a more productive three-component reaction. In this variation, a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate (B1228247) (such as dimethyl acetylenedicarboxylate - DMAD or diethyl acetylenedicarboxylate - DEtAD) are combined to produce thiazolo-pyrimidines in good yields, ranging from 70–91%. researchgate.net
Furthermore, the reaction of 5,6-disubstituted 2-thiouracils with chloroethynylphosphonates has been utilized to synthesize a series of 3-phosphonylated thiazolo[3,2-a]oxopyrimidines. researchgate.net This demonstrates the utility of activated alkynes in constructing the fused ring system with specific functionalities.
Reaction of 2-Aminothiazoles with β-Keto Esters
The condensation of 2-aminothiazoles with β-keto esters represents a classical and effective method for the formation of the pyrimidine (B1678525) ring, leading to 5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidin-5-one derivatives. researchgate.net For instance, the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic acid or polyphosphoric acid has been shown to produce a series of these compounds. researchgate.net These resulting pyrimidinones (B12756618) can be further functionalized, for example, through nitration followed by reduction to introduce an amino group at the 6-position. researchgate.net The choice of condensing agent, such as acids or bases, can influence the reaction outcome and yield. researchgate.net
A three-component condensation involving 2-aminothiazoline, an aromatic aldehyde, and ethyl cyanoacetate has also been reported to yield both 5- and 7-oxothiazolo[3,2-a]pyrimidine-6-carbonitriles, highlighting the regiochemical possibilities in these reactions. researchgate.net
Cyclization Reactions for Core Structure Formation
Cyclization reactions are a cornerstone in the synthesis of the 5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine nucleus, offering a powerful means to construct the bicyclic system from appropriately functionalized precursors.
Intramolecular Cyclization of S-Alkylated Pyrimidine Derivatives
A prevalent strategy involves the intramolecular cyclization of S-alkylated pyrimidine derivatives. This method typically begins with the S-alkylation of a 2-thiouracil or a related dihydropyrimidinethione. For example, 6-substituted-2-thiouracils can be reacted with substituted phenacyl halides to form S-alkylated intermediates. researchgate.net Subsequent treatment of these intermediates under different temperature conditions can lead to either intramolecular cyclization to afford 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of the cyclized products. researchgate.net Concentrated sulfuric acid is often employed to facilitate this cyclization. researchgate.net
Similarly, 2-phenacylthio-dihydropyrimidine hydrobromides can undergo intramolecular cyclization when heated with polyphosphoric acid to yield the corresponding thiazolo[3,2-a]pyrimidine derivatives. nih.gov
| Starting Material | Reagent | Product | Reference |
| 6-Substituted-2-thiouracils | Substituted phenacyl halides, then H₂SO₄ | 3-(Substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones | researchgate.net |
| 2-Phenacylthio-dihydropyrimidine hydrobromides | Polyphosphoric acid | Thiazolo[3,2-a]pyrimidine derivatives | nih.gov |
| 4-Aryl-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives | Methyl iodide, chloroacetonitrile, or phenacyl bromide | S-substituted derivatives for further cyclization | researchgate.net |
Ring Closure via Reaction of 2-Thiouracils with α-Halo Compounds
The reaction of 2-thiouracils with α-halo compounds is a direct and efficient route for the construction of the thiazole (B1198619) ring fused to the pyrimidine core. This method involves the initial S-alkylation of the thiouracil with an α-halo compound, followed by an intramolecular cyclization. For instance, the reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides leads to the formation of S-alkylated derivatives, which can then be cyclized. researchgate.net
This strategy has also been applied in the synthesis of 3-phosphonylated thiazolo[3,2-a]oxopyrimidines through the reaction of 5,6-disubstituted 2-thiouracils with chloroethynylphosphonates. researchgate.net
Cyclization of Dihydropyrimidinethiones with Halogenated Electrophiles
The cyclization of dihydropyrimidinethione derivatives with halogenated electrophiles provides a versatile pathway to various substituted 5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidines. A common approach involves the initial synthesis of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives via the Biginelli condensation. ijnc.ir These precursors are then reacted with compounds like ethyl bromoacetate (B1195939) in acetone. This condensation/cyclization sequence proceeds under catalyst-free conditions to afford 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives in good yields. ijnc.ir
Another example is the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione, which has been developed as a convenient method for preparing 5H-thiazolo[3,2-a]pyrimidines. researchgate.netosi.lv The reaction conditions can be controlled to either isolate the S-alkylated intermediate or to proceed directly to the cyclized product. researchgate.net For instance, treatment of the S-alkylated products with ammonia in alcohol can induce cyclization. researchgate.net
| Dihydropyrimidinethione Derivative | Halogenated Electrophile | Product | Reference |
| 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | 6-Acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one | ijnc.ir |
| Tetrahydropyrimidine-2-thiones | Ethyl chloroacetate | Thiazolo[3,2-a]pyrimidines | researchgate.net |
| Tetrahydropyrimidine-2-thiones | 3-Bromopentane-2,4-dione | 5H-Thiazolo[3,2-a]pyrimidines | osi.lv |
Palladium-Catalyzed Coupling Reactions
While the primary focus of synthesis has been on the construction of the core heterocyclic system, palladium-catalyzed cross-coupling reactions represent a powerful tool for the further functionalization of the 5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine scaffold. Although literature specifically detailing palladium-catalyzed reactions on this exact scaffold is less common compared to related fused pyrimidines like pyrrolopyrimidines, the principles of these reactions are broadly applicable. atlanchimpharma.com
Reactions such as the Suzuki, Sonogashira, and Heck couplings are instrumental in forming carbon-carbon bonds, allowing for the introduction of a wide variety of substituents onto the heterocyclic framework. atlanchimpharma.comuwindsor.cayoutube.com For instance, a halogenated 5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine could be coupled with a boronic acid (Suzuki coupling), a terminal alkyne (Sonogashira coupling), or an alkene (Heck coupling) to introduce aryl, alkynyl, or alkenyl groups, respectively. These reactions typically employ a palladium catalyst, a suitable ligand, and a base. uwindsor.ca
The application of such coupling strategies to pre-formed 5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine derivatives would significantly expand the accessible chemical space and allow for the fine-tuning of the molecule's properties for various applications.
Sonogashira Coupling in Thiazolopyrimidine Synthesis
The Sonogashira reaction is a powerful and versatile cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Its reliability and tolerance of various functional groups have made it a cornerstone in the synthesis of complex organic molecules, including heterocyclic systems like thiazolopyrimidines. researchgate.netnih.gov
In the context of thiazolopyrimidine synthesis, the Sonogashira coupling is employed to introduce alkynyl substituents onto the heterocyclic core. This is particularly useful for extending conjugation and creating rigid molecular structures, which can be crucial for biological activity or material properties. nih.gov For instance, a halogenated thiazolopyrimidine can be coupled with a variety of terminal alkynes to generate a library of C-alkynylated derivatives. An efficient method for the C-5 iodination of pyrimidine nucleotides, followed by a highly chemoselective Sonogashira coupling with propargylamine, has been developed, showcasing the reaction's utility on related scaffolds. nih.gov
Modern advancements have led to the development of copper-free Sonogashira protocols, which mitigate issues related to the toxicity of copper and the formation of undesirable alkyne homocoupling byproducts. nih.gov These reactions often utilize highly active, air-stable palladium precatalysts that allow the coupling to proceed under mild, room-temperature conditions. nih.gov The application of these advanced catalytic systems provides a more sustainable and efficient route to functionalized thiazolopyrimidines. researchgate.net
| Reactants | Catalyst System | Reaction Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Halogenated Thiazolopyrimidine + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | Amine base, mild conditions | Alkynyl-substituted Thiazolopyrimidine | Not specified | researchgate.net |
| C-5 Iodinated Pyrimidine-5'-triphosphate + Propargylamine | Palladium Catalyst | Not specified | 5-(3-aminopropargyl)-pyrimidine-5'-triphosphate | Good | nih.gov |
| Aryl Bromides + Alkynes | [DTBNpP] Pd(crotyl)Cl (P2) | Room temperature, copper-free, TMP in DMSO | Aryl-alkynes | Up to 97% | nih.gov |
Green Chemistry Approaches in 5H-researchgate.netresearchgate.netThiazolo[3,2-a]pyrimidine Synthesis
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds to reduce environmental impact, improve energy efficiency, and enhance safety. For the 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine system, these approaches include the use of alternative energy sources like ultrasound and visible light, performing reactions under solvent-free conditions, and employing environmentally benign catalysts.
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, promoting reactions through the phenomenon of acoustic cavitation. nih.gov This method often leads to dramatically reduced reaction times, higher yields, and milder conditions compared to conventional heating. nih.govresearchgate.net In the synthesis of pyrimidine-based heterocycles, ultrasound is particularly effective for driving multicomponent reactions (MCRs). nih.govacs.org
MCRs, which combine three or more reactants in a single step, are inherently atom-economical. When combined with ultrasonic activation, they provide a highly efficient and green pathway to complex molecules. researchgate.netacs.org For example, the synthesis of tetrahydroazolo[1,5-a]pyrimidines, a related fused pyrimidine system, has been achieved through a four-component reaction involving aminoazoles, aromatic aldehydes, and pyruvic acid under ultrasonication. semanticscholar.org This approach allows for the rapid construction of diverse molecular scaffolds from simple starting materials. researchgate.netsemanticscholar.org
| Reaction Type | Reactants | Conditions | Product | Key Advantages | Reference |
|---|---|---|---|---|---|
| Three-component condensation | 1,3-diarylprop-2-en-1-one, ammonia, aldehydes/acetone | Ultrasonic irradiation | 1,2,5,6-Tetrahydropyrimidines | Rapid, high-yielding | acs.org |
| Four-component reaction | 3-amino-1,2,4-triazole or 5-aminopyrazole, aromatic aldehydes, pyruvic acid/esters | Ultrasonication | 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines | Novel scaffold formation | semanticscholar.org |
| Five-component reaction | Aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, ammonium acetate | Ultrasonication, water, catalyst-free | Pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones | 85-98% yield, short reaction time (15-18 min) | researchgate.net |
Eliminating volatile organic solvents from chemical reactions is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce waste, cost, and safety hazards. Several synthetic routes toward the thiazolopyrimidine core or its precursors have been adapted to run under these conditions.
A key precursor, 1,2,3,4-tetrahydropyrimidine-2-thione, can be synthesized in nearly quantitative yields via a three-component Biginelli reaction between an aldehyde, thiourea, and a β-ketoester by heating the reagents at 120°C without any solvent. researchgate.net This thione is then readily cyclized to form the thiazolo[3,2-a]pyrimidine ring system. researchgate.net Furthermore, some one-pot syntheses of thiazolo[3,2-a]pyrimidine derivatives have been developed that are not only solvent-free but also catalyst-free, providing good yields and simplifying product isolation by avoiding chromatography. researchgate.net
| Reaction | Reactants | Conditions | Product/Intermediate | Yield | Reference |
|---|---|---|---|---|---|
| Biginelli Reaction | 3-Nitrobenzaldehyde, thiourea, acetoacetic ether | 120°C, solvent-free | 1,2,3,4-tetrahydropyrimidine-2-thione | Almost quantitative | researchgate.net |
| One-pot synthesis | Not specified | Solvent-free, catalyst-free | Thiazolo[3,2-a]pyrimidine derivatives | Good | researchgate.net |
| Three-component reaction | Aldehyde, barbituric acid/malononitrile, 4-hydroxycoumarin | 110°C, solvent-free, [Hnmp]HSO4 catalyst | Pyrano[2,3-d]pyrimidine derivatives | Not specified | nih.gov |
The development of benign and recyclable catalysts is another key aspect of green synthesis. Ionic liquids (ILs)—salts with melting points below 100°C—are considered green solvents and catalysts due to their low vapor pressure, thermal stability, and potential for recyclability. nih.govacs.orgresearchgate.net
Brønsted acidic ionic liquids have been successfully used as catalysts in the multicomponent synthesis of pyrimidine derivatives, often under solvent-free conditions. nih.gov For example, the ionic liquid [Hnmp]HSO₄ has been employed as an efficient and reusable catalyst for the synthesis of pyrano[2,3-d]pyrimidines. nih.gov
Furthermore, catalysts derived from natural sources, such as amino acids, are gaining attention. The amino acid-based ionic liquid L-proline nitrate (B79036) has been shown to be an effective catalyst for the Biginelli reaction to produce dihydropyrimidines, with a catalytic ability more than 2.5 times greater than the non-catalyzed reaction. japsonline.comjapsonline.com Similarly, an ionic liquid derived from the amino acid valine, [H-Val][HSO₄], has been used to prepare dihydropyrimidinethiones, which are direct precursors for thiazolopyrimidines. ijnc.ir
| Catalyst | Reaction Type | Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| L-proline nitrate | Biginelli multicomponent reaction | Methanol, 3 mol% catalyst | Dihydropyrimidine derivatives | >2.5 times more efficient than non-catalyzed reaction; 86.74% yield | japsonline.comjapsonline.com |
| [H-Val][HSO4] | Biginelli reaction | 120°C, 100 mol% catalyst | Dihydropyrimidinthiones | Efficient synthesis of thiazolopyrimidine precursors | ijnc.ir |
| [Hnmp]HSO4 | Three-component reaction | 110°C, solvent-free, 10 mol% catalyst | Pyrano[2,3-d]pyrimidine derivatives | Catalyst is easily recovered and can be reused four times | nih.gov |
Photoredox catalysis using visible light is a rapidly growing field in organic chemistry that offers mild and selective ways to form chemical bonds. This technology harnesses the energy of light to drive reactions, often avoiding the need for high temperatures or harsh reagents.
A significant advancement in the functionalization of the thiazolopyrimidine scaffold involves a visible light-assisted C-H arylation. nih.gov Specifically, a metal-catalyst-free, organic dye-catalyzed C3-H arylation of thiazolo[3,2-a]pyrimidin-5-ones has been developed. nih.gov This method uses visible light irradiation under mild conditions to directly forge a C-C bond at the C3 position of the pyrimidine ring. The process demonstrates good functional group tolerance and provides access to biologically relevant C3-arylated derivatives in good to excellent yields, representing a highly efficient and green strategy for late-stage functionalization. nih.gov
| Reaction Type | Substrate | Conditions | Product | Key Advantages | Reference |
|---|---|---|---|---|---|
| C3-H Arylation | Thiazolo[3,2-a]pyrimidin-5-ones | Visible light irradiation, organic dye catalyst, metal-free | C3-arylated thiazolo[3,2-a]pyrimidin-5-ones | Mild conditions, good to excellent yields, good functional group tolerance, suitable for scale-up | nih.gov |
Chemical Reactivity and Transformations of 5h 1,3 Thiazolo 3,2 a Pyrimidine Derivatives
Oxidation Reactions
The sulfur atom in the thiazole (B1198619) ring of 5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidine derivatives is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives can exhibit altered biological activities and physicochemical properties.
The oxidation of the sulfide (B99878) moiety in the thiazole ring to a sulfoxide (B87167) or a sulfone is a common transformation in sulfur-containing heterocycles. While specific examples for the 5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidine core are not extensively documented in readily available literature, the reactivity can be inferred from the general behavior of sulfides and related heterocyclic systems.
Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂). For the further oxidation to a sulfone, stronger oxidizing agents or a stoichiometric excess of the oxidant are typically required. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for both steps, with the reaction outcome often controlled by the stoichiometry of the reagent and the reaction conditions.
A theoretical study on the S-oxidation of the related thiazolidinedione ring using hydrogen peroxide has shown that the reaction is feasible and is facilitated by the presence of solvent molecules that can stabilize the transition state. nih.gov This suggests that similar oxidations on the 5H- biointerfaceresearch.comosi.lvresearchgate.nettriazolo[3,2-a]pyrimidine sulfur atom are mechanistically plausible.
In some cases, oxidation can occur at other positions of the molecule. For instance, the oxidation of 5,6-disubstituted 7-methyl-5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidin-3(2H)-ones with dimethyl sulfoxide (DMSO) and Lawesson's reagent at room temperature has been reported to yield 2,2'-dimers with a central double bond, where DMSO acts as the oxidizing agent. researchgate.net
Table 1: Plausible Reagents for the Oxidation of the Thiazole Sulfur in 5H- biointerfaceresearch.comnih.govThiazolo[3,2-a]pyrimidine Derivatives
| Product | Plausible Reagent(s) | Typical Conditions |
| Sulfoxide | 1 equiv. H₂O₂ or NaIO₄ | Room temperature |
| Sulfone | ≥2 equiv. H₂O₂ or m-CPBA | Elevated temperature |
Reduction Reactions
Reduction reactions of 5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidine derivatives allow for the transformation of various functional groups, which is crucial for the synthesis of diverse analogues with different electronic and steric properties.
The reduction of a carbonyl group, for instance at the 5-position of the pyrimidine (B1678525) ring in 5-oxo-5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidine derivatives, can be achieved using various reducing agents. The choice of reagent will depend on the desired outcome and the presence of other reducible functional groups in the molecule.
Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent and is often used for the selective reduction of ketones and aldehydes in the presence of other functional groups like esters or amides. LiAlH₄ is a much stronger reducing agent and will reduce a wider range of carbonyl-containing functionalities.
While specific examples of the reduction of the 5-oxo group in the 5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidine system are not prominently reported, the general principles of carbonyl reduction are expected to apply. For example, treatment of a 5-oxo derivative with NaBH₄ in an alcoholic solvent would likely yield the corresponding 5-hydroxy derivative.
The reduction of a nitro group on the 5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidine scaffold is a key transformation for the introduction of an amino group, which can serve as a handle for further functionalization.
It has been reported that 6-nitro-5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidin-5-one derivatives can be reduced to the corresponding 6-amino derivatives. biointerfaceresearch.comresearchgate.net This reduction can be carried out using various standard methods for nitro group reduction, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst), or by using reducing metals in acidic media (e.g., tin or iron in hydrochloric acid). The choice of the reducing system can be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction.
Table 2: Reagents for the Reduction of Nitro-5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidine Derivatives
| Starting Material | Product | Reagent(s) |
| 6-Nitro-5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidin-5-one | 6-Amino-5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidin-5-one | Catalytic Hydrogenation (H₂/Pd), Sn/HCl, Fe/HCl |
Substitution Reactions
Electrophilic substitution reactions on the 5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidine core allow for the direct introduction of various substituents onto the heterocyclic rings, providing a powerful tool for modifying the properties of these compounds.
The regioselectivity of electrophilic substitution on the 5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidine system is influenced by the electronic nature of both the thiazole and pyrimidine rings, as well as any existing substituents. The thiazole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyrimidine ring.
One documented example of electrophilic substitution is the nitration of 5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidin-5-one derivatives. Treatment with a mixture of nitric acid and sulfuric acid leads to the formation of 6-nitro-5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidin-5-ones. biointerfaceresearch.comresearchgate.net This indicates that the C-6 position on the pyrimidine ring is susceptible to electrophilic attack, likely activated by the adjacent carbonyl group and the nitrogen atom.
Another example of electrophilic substitution occurs at the C-2 position of the thiazole ring. The reaction of 5-aryl-6-ethoxycarbonyl-7-methyl-3-oxo-2,3-dihydro-5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidine with 4-carboxyphenyldiazonium chloride results in azo coupling at the 2-position, yielding 2-(4-carboxyphenylhydrazinylidene) derivatives in high yields. researchgate.net This highlights the nucleophilic character of the C-2 position of the thiazole ring.
Halogenation is another common electrophilic substitution reaction. While specific examples on the 5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidine core are not readily found, studies on the related pyrazolo[1,5-a]pyrimidine (B1248293) system have shown that halogenation with reagents like N-halosuccinimides (NXS) can occur, suggesting that similar reactions would be feasible on the thiazolo[3,2-a]pyrimidine scaffold. nih.govnih.gov
Table 3: Examples of Electrophilic Substitution on 5H- biointerfaceresearch.comnih.govthiazolo[3,2-a]pyrimidine Derivatives
| Reaction | Position of Substitution | Reagent(s) |
| Nitration | C-6 | HNO₃/H₂SO₄ |
| Azo Coupling | C-2 | Ar-N₂⁺Cl⁻ |
| Halogenation (Plausible) | - | N-Halosuccinimide (NXS) |
Nucleophilic Substitution Reactions
The pyrimidine ring within the thiazolo[3,2-a]pyrimidine system is susceptible to nucleophilic substitution, particularly at positions that can effectively stabilize a negative intermediate through delocalization over the nitrogen atoms. nih.gov Generally, in pyrimidine systems, positions 2, 4, and 6 are activated for nucleophilic attack. researchgate.net
A common strategy for functionalization involves the introduction of a good leaving group, such as a halogen, onto the pyrimidine ring. For instance, related thiazolo[4,5-d]pyrimidine-7(6H)-ones can be converted to their 7-chloro derivatives using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). beilstein-archives.org This chloro group can then be displaced by various nucleophiles. A similar strategy has been employed in the synthesis of 7-amino-thiazolo[5,4-d]pyrimidine derivatives, where a 5,7-dichloro intermediate is selectively aminated at the 7-position with aqueous ammonia (B1221849). nih.gov These examples on related isomers suggest that the pyrimidine ring of 5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine derivatives can be similarly functionalized via nucleophilic substitution reactions.
Cycloaddition Reactions
The thiazolo[3,2-a]pyrimidine core can participate in cycloaddition reactions, leveraging the double bonds within the heterocyclic system to construct more complex polycyclic structures. researchgate.net
A notable transformation of this scaffold is its participation as a dipolarophile in [3+2]-dipolar cycloaddition reactions. researchgate.net These reactions are a powerful tool for the stereoselective synthesis of five-membered heterocyclic rings. researchgate.net
Research has shown that 2-arylmethylidene-thiazolo[3,2-a]pyrimidines can act as effective dipolarophiles. Specifically, the exocyclic C=C double bond reacts with azomethine ylides, which are generated in situ. This cycloaddition proceeds regio- and diastereoselectively, leading to the formation of a new pyrrolidine (B122466) ring fused to the original scaffold, creating complex dispyroheterocycles. nih.gov The reaction provides a single pair of enantiomers, demonstrating a high degree of stereochemical control. nih.gov
Table 1: [3+2]-Dipolar Cycloaddition of 2-Arylmethylidenthiazolo[3,2-a]pyrimidines with Azomethinylides nih.gov
| Dipolarophile | 1,3-Dipole Source | Product | Key Feature |
|---|
When a tetrazole ring is fused to a pyrimidine system, as in tetrazolo[1,5-a]pyrimidines, it exhibits unique reactivity in cycloaddition reactions. This reactivity is attributed to the ring-chain tautomerism between the fused tetrazole and its corresponding 2-azidopyrimidine (B1655621) isomer. researchgate.net It is the azido (B1232118) form that acts as the 1,3-dipole in cycloaddition reactions. researchgate.net
In the presence of a copper catalyst (CuAAC or "click chemistry"), these 2-azidopyrimidine intermediates react with terminal alkynes to form 1,2,3-triazole-substituted pyrimidines in excellent yields. researchgate.net This transformation demonstrates that the fused tetrazole ring can serve as a masked azide (B81097) group, enabling its participation in [3+2] cycloadditions. While this specific reactivity has been demonstrated on the tetrazolo[1,5-a]pyrimidine (B1219648) scaffold, it provides a mechanistic framework for how a tetrazole moiety integrated into a pyrimidine-based heterocyclic system can be activated for cycloaddition. researchgate.net
Table 2: Reactivity of Fused Tetrazolopyrimidines in [3+2] Cycloaddition researchgate.net
| Reactant | Reaction Type | Key Intermediate | Product |
|---|
Functional Group Transformations
Amino groups attached to the 5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine scaffold can undergo standard functional group transformations, such as acylation. For example, the 7-amino group of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives can be readily acylated to furnish the corresponding amide derivatives. nih.gov This reaction allows for the introduction of a variety of acyl groups, enabling the modulation of the molecule's physicochemical properties. nih.gov
The thiazolo[3,2-a]pyrimidine nucleus can undergo coupling reactions with aryldiazonium salts, a transformation useful for installing arylazo groups, which can serve as precursors to other functionalities or as chromophores. Research has demonstrated that thiazolo[3,2-a]pyrimidine-3-one derivatives react with aryldiazonium chlorides. researchgate.netorientjchem.org The coupling reaction occurs at the C2 position of the thiazole ring, which is activated for electrophilic attack. researchgate.net This reaction, sometimes referred to as the Japp–Klingemann reaction under specific conditions, leads to the formation of 2-(arylhydrazinylidene) derivatives. researchgate.netcapes.gov.br
Table 3: Coupling of Thiazolo[3,2-a]pyrimidine-3-one with Aryldiazonium Salts researchgate.netorientjchem.org
| Thiazolopyrimidine Substrate | Electrophile | Position of Attack | Product |
|---|---|---|---|
| 5-Aryl-7-methyl-3-oxo-2,3-dihydro-5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine | 4-Carboxyphenyldiazonium chloride | C2 | 2-(4-Carboxyphenylhydrazinylidene) derivative |
Rearrangement Reactions
Following a comprehensive review of scientific literature, no specific examples of the Smiles rearrangement involving the 5H- clockss.orgscribd.comthiazolo[3,2-a]pyrimidine ring system have been documented. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. In this type of transformation, a connecting chain (X) in a molecule with the general structure Z-Ar-X-Y-H, where Ar is an aromatic or heteroaromatic ring, Z is an activating group, and Y is a nucleophilic center, migrates from one atom to another.
For a Smiles rearrangement to occur in a derivative of 5H- clockss.orgscribd.comthiazolo[3,2-a]pyrimidine, the molecule would need to be appropriately substituted to feature the necessary functionalities. This would typically involve an activated position on the pyrimidine or thiazole ring and a side chain containing a nucleophile.
While other rearrangement reactions, such as the Dimroth rearrangement, have been observed in related heterocyclic systems, specific studies detailing the conditions, substrates, and products for a Smiles rearrangement of a 5H- clockss.orgscribd.comthiazolo[3,2-a]pyrimidine derivative are not present in the available chemical literature. Therefore, no research findings or data tables can be presented for this specific transformation.
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography
X-ray crystallographic studies have been successfully employed to confirm the structures of various synthesized 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine derivatives. For instance, the structure of ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo-[3,2-a]pyrimidine-6-carboxylate was unequivocally established by this method. researchgate.net In another study on 2,3-dihydro-3-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one, X-ray analysis verified that the fusion of the thiazolidine (B150603) ring results in a 5-pyrimidinone system. iucr.org These analyses reveal key geometric parameters, such as the near-planar geometry of the pyrimidine (B1678525) ring and the specific conformations adopted by the thiazole-fused ring. iucr.org
Crystallography plays a critical role in determining the outcome of reactions where multiple isomers could be formed. In the synthesis of 2-arylidene thiazolo[3,2-a]pyrimidines, a one-pot reaction yielded products whose regiochemistry needed confirmation. X-ray crystallographic analysis of one such derivative revealed the presence of only one regioisomer with a Z configuration for the exocyclic double bond, confirming the high regioselectivity of the synthetic method. rsc.org
The solid-state structure determined by X-ray diffraction allows for detailed conformational analysis. For the derivative 2,3-dihydro-3-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one, the thiazolidine ring was found to adopt a half-chair conformation. iucr.org Furthermore, while NMR can suggest the presence of tautomers in solution, crystallography can identify the specific tautomeric form that exists in the crystalline state. researchgate.net For example, spectroscopic data for certain 2-(4-carboxyphenylhydrazinylidene) nih.govresearchgate.netthiazolo[3,2-a]pyrimidine derivatives suggest they exist predominantly in the tautomeric azo form. researchgate.net
Detailed analysis of crystal packing reveals a variety of non-covalent interactions that dictate the molecular arrangement in the solid state. In several 2-hydroxybenzylidene-thiazolo[3,2-a]pyrimidines, intermolecular hydrogen bonds of the O–H···N and O–H···O types are prominent. nih.gov The presence of other substituents can introduce additional interactions; for instance, bromine substitution can lead to Br–π interactions, which, along with O–π and π–π interactions, play a significant role in the crystal packing. nih.gov These hydrogen-bonding networks are crucial in stabilizing the crystal lattice. researchgate.net
The interplay of intermolecular forces, particularly hydrogen and halogen bonding, governs the formation of higher-order supramolecular architectures. nih.govresearchgate.net Depending on the specific substituents and the solvent used for crystallization, derivatives of 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine can self-assemble into distinct patterns. researchgate.net Observed motifs include centrosymmetric racemic dimers and one-dimensional (1D) chains. nih.govresearchgate.net The type of hydrogen bonding can be a key factor in chiral discrimination within the crystal, leading to either heterochiral chains or the formation of homochiral chains, resulting in conglomerate crystallization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 1H NMR, 13C NMR, and advanced two-dimensional (2D) experiments, is a cornerstone for the structural characterization of 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine derivatives in solution. nih.govnih.gov These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment of the molecular structure. tandfonline.com
The chemical shifts (δ) in 1H and 13C NMR spectra are indicative of the electronic environment of the nuclei. For instance, in the 1H NMR spectrum of methyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the protons of the phenyl group appear in the aromatic region (δ 7.23–6.98 ppm), while the methyl protons appear as singlets at δ 3.42 ppm and δ 2.26 ppm. nih.gov The protons of the thiazolidinone ring often appear as distinct signals, such as the doublet of doublets observed for the CH2 group in one derivative. nih.gov
2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. sdsu.eduresearchgate.net COSY experiments identify proton-proton (H-H) couplings, HSQC correlates protons to their directly attached carbons (one-bond C-H), and HMBC reveals longer-range correlations between protons and carbons (two- or three-bond C-H), which is invaluable for assigning quaternary carbons and piecing together the complete molecular skeleton. sdsu.eduresearchgate.net
| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Methyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | (CDCl3, 400 MHz): δ 7.23–6.98 (m, 5H), 5.84 (s, 1H), 3.63 (d, J = 17.5 Hz, 1H), 3.51 (d, J = 17.5 Hz, 1H), 3.42 (s, 3H), 2.26 (s, 3H) | Data not provided in source. | nih.gov |
| Methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | (CDCl3, 400 MHz): δ 7.29 (d, J = 8.6 Hz, 2H), 6.83 (d, J = 8.7 Hz, 2H), 6.02 (s, 1H), 3.84 (d, J = 17.4 Hz, 1H), 3.78 (s, 3H), 3.73 (d, J = 17.5 Hz, 1H), 3.64 (s, 3H), 2.48 (s, 3H) | Data not provided in source. | nih.gov |
| Ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- nih.govresearchgate.netnih.govthiadiazolo[3,2-a]pyrimidine-6-carboxylate* | (400 MHz, DMSO-d6) δ 7.67 (d, J = 7.7 Hz, 2H, Ar-H), 7.60-7.47 (m, 5H, Ar-H), 7.35 (d, J = 7.9 Hz, 2H, Ar-H), 6.61 (s, 1H, CH), 3.89 (q, J = 7.1 Hz, 2H, CH2), 2.30 (s, 3H, CH3), 1.07 (t, J = 7.2 Hz, 3H, CH3) | (101 MHz, DMSO-d6) δ 166.04, 160.65, 151.39, 144.23, 140.69, 139.42, 132.22, 129.87, 129.79, 129.07, 126.60, 120.09, 109.65, 61.54, 55.37, 31.15, 22.06 | rsc.org |
*Note: Data for a related thiadiazolo[3,2-a]pyrimidine scaffold is included for illustrative purposes of spectral data complexity.
1D NMR (¹H, ¹³C) for Structural Assignment
One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for the initial structural assignment of 5H- ias.ac.inmdpi.comthiazolo[3,2-a]pyrimidine derivatives.
In the ¹H NMR spectra, the chemical shifts (δ) and coupling constants (J) of protons provide a detailed map of the electronic environment and neighboring protons. For instance, in a series of 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl esters, the proton at the C5 position (C5-H) consistently appears as a singlet at approximately δ 6.11-6.17 ppm. ias.ac.in The methyl group at C7 resonates as a singlet around δ 2.50 ppm, while the protons of the ethyl ester group show a characteristic triplet and quartet pattern. ias.ac.in Aromatic protons from substituents typically appear in the downfield region of δ 6.74–7.64 ppm. ias.ac.in
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In a representative derivative, the carbon signals are assigned across a wide range. ias.ac.in Key resonances include the carbonyl carbon (C=O) of the pyrimidine ring, which can appear around δ 160.59 ppm, and the carbons of the fused thiazole (B1198619) and pyrimidine rings. ias.ac.in The chemical shifts are highly dependent on the substitution pattern on the core structure.
Table 1: Representative ¹H NMR Data for Substituted 5H- ias.ac.inmdpi.comThiazolo[3,2-a]pyrimidine Derivatives
| Compound Derivative | Proton | Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| 7-Methyl-2-morpholin-4-ylmethylene-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester | C5-H | 6.17 | s | ias.ac.in |
| CH₃ (at C7) | 2.50 | s | ||
| Ar-H | 7.23–7.40 | m | ||
| =CH-N | 7.49 | s | ||
| 1-(7-methyl-3-phenyl-5-(p-tolyl)-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone | -COCH₃ | 2.27 | s | biointerfaceresearch.com |
| -CH₃ (at C7) | 2.92 | s | ||
| C5-H | 6.82 | s |
Table 2: Representative ¹³C NMR Data for a Substituted 5H- ias.ac.inmdpi.comThiazolo[3,2-a]pyrimidine Derivative
| Compound Derivative | Carbon Assignment | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| 2-Dimethylaminomethylene-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester | CH₃ (ester) | 14.01 | ias.ac.in |
| CH₃ (at C7) | 23.12 | ||
| N(CH₃)₂ | 55.47, 57.17 | ||
| C5 | 58.03 | ||
| CH₂ (ester) | 59.67 | ||
| C6 | 100.04 | ||
| =CH-N | 119.21 | ||
| Aromatic C | 125.63–137.37 | ||
| C=O (pyrimidine) | 160.59 | ||
| C=O (ester) | 164.16 |
2D NMR (COSY, HMQC, HMBC) for Connectivity and Regioisomer Differentiation
Two-dimensional NMR techniques are indispensable for unambiguously establishing the connectivity of atoms and differentiating between potential regioisomers, a common challenge in the synthesis of fused heterocyclic systems.
COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, typically over two or three bonds. sdsu.edu This is crucial for tracing the connectivity within aliphatic chains or substituted aromatic rings attached to the thiazolopyrimidine core.
HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence) , correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu This allows for the direct assignment of a carbon resonance based on the chemical shift of its attached proton.
NMR Studies of Tautomerism and Dynamic Processes
The synthesis of the 5H- ias.ac.inmdpi.comthiazolo[3,2-a]pyrimidine ring system often proceeds via the cyclization of a dihydropyrimidinethione precursor. nih.gov This reaction can potentially lead to two different regioisomeric products, the 5H- and the 7H-thiazolo[3,2-a]pyrimidines. However, in many reported syntheses, only a single product is isolated. nih.govijnc.ir This regioselectivity is attributed to the relative stability of the tautomeric intermediates. NMR spectroscopy is the primary tool used to confirm the structure of the final, most stable product. The absence of certain signals, such as a thioamide NH proton, and the appearance of new signals, like an aromatic proton from the newly formed thiazole ring (C2-H), provide clear evidence for the cyclization and the specific regioisomer formed. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of the synthesized compounds and to gain insight into their structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. nih.gov This precision allows for the determination of the exact molecular formula of a compound, as very few combinations of atoms will have the same exact mass. This is a critical step in confirming the identity of a newly synthesized 5H- ias.ac.inmdpi.comthiazolo[3,2-a]pyrimidine derivative. The experimentally determined mass is compared to the calculated mass for the proposed formula, and a close match (typically with an error of less than 5 ppm) provides strong evidence for the correct elemental composition. mdpi.comresearchgate.net
Table 3: Representative HRMS Data for Substituted Thiazolo[4,5-d]pyrimidine Derivatives
| Compound Derivative | Molecular Formula | Calculated Mass [M-H]⁻ or [M+H]⁺ | Found Mass | Reference |
|---|---|---|---|---|
| 7-chloro-3-phenyl-5-(trifluoromethyl) ias.ac.inmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | C₁₂H₅ClF₃N₃S₂ | 345.9482 | 345.9508 | mdpi.com |
| 7-chloro-(4-fluoropheny)-5-(trifluoromethyl) ias.ac.inmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | C₁₂H₄ClF₄N₃S₂ | 363.9388 | 363.9498 | mdpi.com |
| 7-(methylamino)-3-phenyl-5-(trifluoromethyl) ias.ac.inmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | C₁₃H₉F₃N₄S₂ | 341.0137 | 341.0232 | mdpi.com |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (precursor ion), its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions (product ions). nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides valuable confirmation of the proposed connectivity. By analyzing the mass losses and the structure of the fragments, researchers can piece together the molecular structure, confirming the presence of specific functional groups and the arrangement of the heterocyclic core. This technique is particularly useful for distinguishing between isomers, which may have the same exact mass but will produce different fragmentation patterns. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 5H- ias.ac.inmdpi.comthiazolo[3,2-a]pyrimidine derivatives, IR spectra typically show characteristic absorption bands that confirm key structural features.
Commonly observed bands include:
C=O stretching: A strong absorption band in the region of 1660-1733 cm⁻¹ indicates the presence of a carbonyl group, such as the one at the C3 or C5 position in the pyrimidine ring or in an ester substituent. ias.ac.innih.gov
C=N and C=C stretching: Absorptions in the 1490-1625 cm⁻¹ region are characteristic of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic ring system. ias.ac.inbiointerfaceresearch.com
C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. ias.ac.inijnc.ir
C-O stretching: The C-O bonds in ester or ether substituents give rise to strong bands, often in the 1180-1250 cm⁻¹ range. ias.ac.in
The presence or absence of these bands provides rapid confirmation of the success of a chemical transformation, for example, the appearance of a carbonyl band after an oxidation reaction or its disappearance after a reduction.
Identification of Key Functional Groups and Structural Features
Spectroscopic analysis is crucial for identifying the characteristic structural features of the 5H- ijnc.irnih.govthiazolo[3,2-a]pyrimidine scaffold. While data for the unsubstituted parent compound is foundational, much of the detailed research is conducted on its various substituted derivatives, which provides insight into the electronic and structural properties of the core ring system. researchgate.netnih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational modes of the functional groups present in the molecule. For derivatives of 5H- ijnc.irnih.govthiazolo[3,2-a]pyrimidine, characteristic absorption bands confirm the presence of the fused ring structure and any substituents. For instance, in carbonyl-substituted derivatives (e.g., 5-oxo or 3-oxo), a strong absorption band for the C=O group is typically observed in the range of 1661-1762 cm⁻¹. ijnc.irmdpi.com Other key signals include those for the C=N and C=C bonds of the pyrimidine ring, often found around 1590-1550 cm⁻¹, and aromatic/aliphatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively. ijnc.ir
Table 1: General IR Absorption Ranges for 5H- ijnc.irnih.govThiazolo[3,2-a]pyrimidine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| C-H (aromatic) | ~3040 | ijnc.ir |
| C-H (aliphatic) | ~2940 | ijnc.ir |
| C=O (amide/ketone) | 1661 - 1762 | ijnc.irmdpi.com |
| C=N / C=C (ring) | 1550 - 1591 | ijnc.ir |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹H NMR: The proton NMR spectra of 5H- ijnc.irnih.govthiazolo[3,2-a]pyrimidine derivatives show characteristic signals for the protons on the heterocyclic rings and any attached substituents. For example, the proton at the C5 position often appears as a singlet. ijnc.ir Protons on the thiazole and pyrimidine rings resonate in specific regions, and their coupling patterns help to confirm their relative positions. researchgate.net
¹³C NMR: The carbon NMR spectrum gives insight into the carbon framework of the molecule. The carbon atoms in the thiazole and pyrimidine rings appear at characteristic chemical shifts. Carbonyl carbons (C=O) in derivatives are typically found in the highly deshielded region of the spectrum, often between δ 160 and 175 ppm. ijnc.ir The carbons of the C=N and C=C double bonds also have distinct signals that confirm the fused ring structure. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for the 5H- ijnc.irnih.govThiazolo[3,2-a]pyrimidine Core
| Carbon Atom | Representative Chemical Shift (δ ppm) | Reference |
| C=O (Ketone/Amide) | 160 - 197 | ijnc.ir |
| C2 | ~163 | ijnc.ir |
| C5 | ~131 | ijnc.ir |
| C6 | ~151 | ijnc.ir |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can further confirm the structure. sapub.org In high-resolution mass spectrometry (HRMS), the measured mass can be used to confirm the molecular formula with high accuracy. rsc.org The fragmentation of the thiazolo[3,2-a]pyrimidine core often involves characteristic losses of small molecules or radicals, providing evidence for the fused ring system. sapub.org The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight of the synthesized compound. ijnc.irrsc.org
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) that constitute a compound. This experimental data is then compared with the theoretically calculated percentages based on the molecular formula to verify the purity and composition of the synthesized compound. mdpi.com
For the parent compound, 5H- ijnc.irnih.govthiazolo[3,2-a]pyrimidine , the molecular formula is C₆H₆N₂S. nih.gov The theoretical elemental composition can be calculated based on its molecular weight.
Molecular Weight of C₆H₆N₂S = (6 * 12.011) + (6 * 1.008) + (2 * 14.007) + (1 * 32.06) = 154.21 g/mol
Table 3: Calculated Elemental Composition of 5H- ijnc.irnih.govThiazolo[3,2-a]pyrimidine (C₆H₆N₂S)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 46.73 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.92 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 18.16 |
| Sulfur | S | 32.06 | 1 | 32.06 | 20.79 |
In research practice, the experimentally determined values for synthesized derivatives are expected to be in close agreement with the calculated values, typically within a ±0.4% margin, which serves as a key criterion for structural confirmation and purity assessment. mdpi.com
Computational and Theoretical Chemistry Studies of 5h 1,3 Thiazolo 3,2 a Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of the 5H- chemrevlett.comnih.govthiazolo[3,2-a]pyrimidine scaffold. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to predict molecular properties with high accuracy.
Density Functional Theory (DFT) is a mainstay in the computational study of heterocyclic systems like thiazolopyrimidines due to its excellent balance of computational cost and accuracy. jchemrev.com Methods such as B3LYP and the Coulomb-attenuating method (CAM-B3LYP) are frequently used in conjunction with basis sets like 6-311G(d,p) to investigate the electronic structure of these compounds. chemrevlett.combohrium.com
These calculations provide detailed information about the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals. For instance, studies on related thiazolopyrimidine derivatives use DFT to analyze geometric parameters (bond lengths and angles), which can then be compared with experimental data from X-ray crystallography where available. jchemrev.com The electronic structure data derived from DFT is also the foundation for calculating other properties, including reactivity and spectroscopic behavior. bohrium.com
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While often more computationally intensive than DFT, they provide a valuable framework for analyzing molecular properties. In the context of heterocyclic chemistry, HF calculations have been used to study acid-base behavior by analyzing molecular orbital energies. nih.gov These methods contribute to a fundamental understanding of how the molecule's structure relates to its electronic properties and potential interactions.
Conformational Analysis and Isomer Stability Calculations
The 5H- chemrevlett.comnih.govthiazolo[3,2-a]pyrimidine core can exist in different isomeric forms, and substituents can lead to various stable conformations. Computational chemistry is essential for determining the relative stabilities of these isomers.
In a computational study on a closely related dialkyl 5-oxo-5H- chemrevlett.comnih.govthiazolo[3,2-a]pyrimidine-2,3-dicarboxylate system, researchers used DFT calculations at the CAM-B3LYP/6-311G(d,p) level of theory to compare the stability of possible isomers. chemrevlett.com The calculations involved optimizing the geometry of each isomer and determining its absolute and relative energies. The results clearly indicated that one isomer was energetically more favorable, demonstrating the power of theoretical calculations in predicting the most likely product of a chemical reaction. chemrevlett.com
Table 1: Example of Isomer Stability Calculation Data for a Thiazolopyrimidine Derivative This table is representative of data from computational studies on thiazolopyrimidine derivatives, such as those found in Chemical Review and Letters. chemrevlett.com
| Isomer | Computational Method | Absolute Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Isomer A | CAM-B3LYP/6-311G(d,p) | -1205.4321 | 0.00 |
| Isomer B | CAM-B3LYP/6-311G(d,p) | -1205.4289 | 2.01 |
Reactivity and Global Reactivity Descriptors
Theoretical calculations are highly effective at predicting the chemical reactivity of a molecule. This is achieved through the analysis of frontier molecular orbitals and the calculation of global reactivity descriptors.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations are used to determine the energies of these frontier orbitals for thiazolopyrimidine systems. jchemrev.com
Table 2: Representative Frontier Molecular Orbital Data for a Thiazolopyrimidine Scaffold This table illustrates typical data obtained from DFT calculations on heterocyclic systems as described in various computational chemistry studies. jchemrev.comresearchgate.net
| Parameter | Computational Method | Energy (eV) |
|---|---|---|
| EHOMO | B3LYP/6-311G(d,p) | -6.85 |
| ELUMO | B3LYP/6-311G(d,p) | -1.72 |
| Energy Gap (ΔE) | B3LYP/6-311G(d,p) | 5.13 |
Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.netekb.eg These descriptors provide a quantitative measure of stability and reactivity based on the principles of conceptual DFT.
Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).
These parameters are invaluable for comparing the reactivity of different derivatives within the thiazolopyrimidine family. atlantis-press.com
Table 3: Representative Global Reactivity Descriptors for a Thiazolopyrimidine Scaffold This table shows typical descriptors derived from HOMO-LUMO energies, based on methodologies described in computational chemistry literature. researchgate.netekb.eg
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.285 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.565 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.581 |
Molecular Electrostatic Potential (MEP) and Molecular Hardness Potential (MHP)
The Molecular Electrostatic Potential (MEP) is a valuable descriptor that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive sites for electrophilic and nucleophilic attacks. The MEP map reveals regions of negative potential, typically associated with lone pairs of electrons on heteroatoms like nitrogen, oxygen, and sulfur, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms attached to electronegative atoms, indicate sites for nucleophilic attack. For the 5H- chemrevlett.comresearchgate.netthiazolo[3,2-a]pyrimidine scaffold, the nitrogen and sulfur atoms, as well as any carbonyl oxygen atoms in its derivatives, are expected to be regions of high electron density and thus negative electrostatic potential.
Molecular Hardness Potential (MHP) is another key concept in understanding chemical reactivity. The principle of maximum hardness, a consequence of the hard/soft acid/base (HSAB) theory, states that for a given set of atoms, the arrangement that results in the greatest hardness is the most stable. Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. In computational studies of derivatives like dimethyl 5-oxo-5H- chemrevlett.comresearchgate.netthiazolo[3,2-a]pyrimidine-2,3-dicarboxylate, it has been observed that more stable isomers possess a larger HOMO-LUMO gap, which corresponds to greater hardness. chemrevlett.com This stability is consistent with the principle of minimum energy and maximum hardness. chemrevlett.com The electrophilicity (ω) of the molecule, which is also calculated from the HOMO and LUMO energies, provides a quantitative measure of its ability to accept electrons. chemrevlett.com
Table 1: Theoretical Reactivity Descriptors for a 5H- chemrevlett.comresearchgate.netThiazolo[3,2-a]pyrimidine Derivative
| Parameter | Value (eV) |
| HOMO Energy | Varies by isomer |
| LUMO Energy | Varies by isomer |
| HOMO-LUMO Gap (ΔE) | Larger for more stable isomers |
| Hardness (η) | Increases with stability |
| Chemical Potential (μ) | Calculated from HOMO and LUMO |
| Electrophilicity (ω) | Calculated from Chemical Potential and Hardness |
Note: The specific values are dependent on the isomer and the level of theory used in the calculation, as demonstrated in studies on substituted derivatives. chemrevlett.com
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are instrumental in elucidating the potential biological activity and material properties of 5H- chemrevlett.comresearchgate.netthiazolo[3,2-a]pyrimidine and its derivatives.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. This technique is crucial in drug discovery for understanding the binding mechanism at a molecular level. For derivatives of 5H- chemrevlett.comresearchgate.netthiazolo[3,2-a]pyrimidine, docking studies have been employed to investigate their potential as inhibitors of various enzymes.
For instance, several synthesized thiazolo[3,2-a]pyrimidine derivatives have been docked into the active site of topoisomerase-II. researchgate.netnih.govnih.gov These studies revealed that the compounds could fit within the binding pocket and form interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues. amazonaws.com The binding energy values obtained from these docking simulations can be correlated with experimentally determined biological activities, such as cytotoxic effects against cancer cell lines. nih.govnih.gov The insights gained from these studies help in understanding the structure-activity relationship and in the rational design of more potent inhibitors. nih.gov
Table 2: Representative Molecular Docking Results for Thiazolo[3,2-a]pyrimidine Derivatives
| Compound Derivative | Target Protein | Key Interactions Observed | Reference |
| 5c, 5d, 5e | Topoisomerase-II | Not specified | nih.gov |
| 4g, 4f | Topoisomerase II | Not specified | researchgate.net |
| 4c | Topoisomerase II | Proper fitting to the active site | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for the observed activity.
A QSAR study on a series of 5H- chemrevlett.comresearchgate.netthiazolo[3,2-a]pyrido[3,2-e]pyrimidin-5-one derivatives investigated their diuretic activity. nih.gov The study found that electron-withdrawing substituents at the 3-position enhanced both diuretic and saliuretic activities. nih.gov The global analysis of the tricyclic system showed that an increase in the formal charge on specific nitrogen and carbon atoms (N9a and C9b) led to an increase in diuretic and natriuretic activities. nih.gov Regression equations were developed using the partial least squares (PLS) method and validated by cross-validation techniques. nih.gov Such models provide a mechanistic understanding of how structural modifications influence biological outcomes. While this study was on a related but different heterocyclic system, the principles of QSAR are directly applicable to the 5H- chemrevlett.comresearchgate.netthiazolo[3,2-a]pyrimidine scaffold.
Computational methods can be used to predict the most likely pathways and mechanisms of chemical reactions involving 5H- chemrevlett.comresearchgate.netthiazolo[3,2-a]pyrimidine. For example, the synthesis of 2-(hydroxyimino)-5Н-thiazolo[3,2-a]pyrimidin-3(2Н)-ones from the reaction of 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-ones with sodium nitrite (B80452) was studied computationally. researchgate.net Calculations using the B3LYP/6-311++G(d,p) method indicated that the E-isomer of the hydroxyimino derivative was energetically favored over the Z-isomer by 15.7 kJ/mol. researchgate.net
Furthermore, the regioselectivity of certain reactions can be explained through computational analysis. In the synthesis of 2-arylidene thiazolo[3,2-a]pyrimidines, computational studies confirmed that the experimentally observed regioisomer was indeed the most stable one. rsc.org These theoretical predictions of reaction outcomes and stereoselectivity are invaluable for synthetic chemists, guiding the design of efficient synthetic routes.
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and halogen bonding. Understanding these interactions is crucial for predicting the solid-state properties of a compound.
For derivatives of 5H- chemrevlett.comresearchgate.netthiazolo[3,2-a]pyrimidine, X-ray crystallography has revealed various supramolecular assemblies. researchgate.net In some instances, the crystal structure is characterized by the formation of racemic dimers through hydrogen bonds, chalcogen bonds, and π–π interactions. researchgate.net In other cases, such as with derivatives containing a meta-chlorophenyl substituent, halogen bonding leads to the formation of homochiral chains. researchgate.net The synthesis of triazolyl derivatives based on thiazolo[3,2-a]pyrimidine propargyl ethers also showed the formation of homochiral chains in the crystalline phase due to halogen bonding between a bromine atom and the nitrogen of a nitrile group, as well as racemic dimers via halogen bonding between bromine and a triazolyl nitrogen atom. mdpi.com These studies highlight the importance of non-covalent interactions in directing the self-assembly of these molecules in the solid state.
Structure Activity Relationship Sar Studies of 5h 1,3 Thiazolo 3,2 a Pyrimidine Derivatives Mechanistic and Molecular Interaction Focus
Influence of Substituent Variations on Molecular Interactions
The nature, position, and orientation of substituents on the 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine ring system profoundly influence its interaction with biological macromolecules. These interactions are governed by a combination of electronic, steric, and lipophilic factors.
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the charge distribution within the thiazolopyrimidine nucleus. This, in turn, affects the molecule's ability to form crucial interactions such as hydrogen bonds and π-π stacking with amino acid residues in the active sites of enzymes or receptors.
For instance, in studies of 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrido[3,2-e]pyrimidin-5-one derivatives as diuretics, it was found that electron-withdrawing substituents in the 3-position enhanced both diuretic and saliuretic activities. nih.gov A quantitative structure-activity relationship (QSAR) analysis revealed that an increase in the formal charge on atoms N9a and C9b, influenced by these substituents, correlated with increased activity. nih.gov
In the context of anticancer activity, the presence of two or more electronegative groups on a phenyl ring attached to a related thiazolo[2,3-b]quinazoline system was found to be optimal for inhibitory activity against hepatocellular carcinoma cells. nih.gov This suggests that electron-withdrawing features can enhance the interaction with molecular targets relevant to cancer.
Conversely, the introduction of various substituents on the thiazolopyrimidine core can be explored to modulate activity against different targets. For example, the synthesis of derivatives with pyrazole (B372694) groups has been investigated for their in-vitro anticancer activities against human prostate cancer PC-3 cells. researchgate.net
Lipophilicity, often quantified as the partition coefficient (log P), is a crucial determinant of a molecule's ability to cross biological membranes and access its target. Steric hindrance, the spatial arrangement of atoms, can either facilitate or impede the optimal binding of a ligand to its target.
In the development of acetylcholinesterase (AChE) inhibitors, the introduction of a 2-hydroxyethoxy group at the phenyl ring at the C4 position of the 6-acetyl-5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine nucleus was found to be significant for inhibitory activity. nih.govresearchgate.net This highlights the importance of specific hydrophilic and spatial arrangements for effective enzyme inhibition.
For antagonists of the group 2 metabotropic glutamate (B1630785) receptor (mGlu2), the substitution pattern of phenyl rings at positions 2 and 5, as well as substituents at positions 6 and 7 of the 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine core, were shown to influence activity. nih.gov This indicates that both the lipophilic character and the steric bulk at these positions are critical for receptor interaction.
The table below summarizes the influence of substituent variations on the molecular interactions of 5H- nih.govresearchgate.netThiazolo[3,2-a]pyrimidine derivatives.
| Derivative Class | Substituent Position(s) | Substituent Type | Observed Effect on Molecular Interaction | Biological Target/Activity |
| 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrido[3,2-e]pyrimidin-5-ones | 3-position | Electron-withdrawing | Enhanced diuretic and saliuretic activities | Diuretic activity |
| Thiazolo[2,3-b]quinazolines | Phenyl ring | Two or more electronegative groups | Optimal growth inhibitory activity | Hepatocellular carcinoma |
| 6-acetyl-5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidines | C4-phenyl ring | 2-hydroxyethoxy group | Significant for inhibitory activity | Acetylcholinesterase |
| 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidines | Positions 2, 5, 6, and 7 | Phenyl and other substituents | Influences antagonist activity | Group 2 metabotropic glutamate receptors |
Mechanistic Investigations of Biological Target Interactions (Excluding Clinical Outcomes)
Understanding how 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine derivatives interact with their biological targets at a molecular level is fundamental to elucidating their mechanism of action. These investigations often involve enzyme inhibition assays, receptor binding studies, and the analysis of their effects on cellular pathways.
Acetylcholinesterase (AChE) Inhibition: Several studies have focused on designing 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine derivatives as AChE inhibitors for potential use in Alzheimer's disease. Virtual screening and subsequent synthesis have identified compounds with significant inhibitory effects. umich.eduresearchgate.net Docking studies suggest that these compounds can bind within the active site of AChE. researchgate.net For instance, a series of 6-acetyl-5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine derivatives were designed and synthesized, with some showing notable inhibition of human AChE in vitro. nih.govresearchgate.net The preliminary structure-activity relationships highlighted the importance of a 2-hydroxyethoxy group on the phenyl ring at the C4 position for activity. nih.govresearchgate.net Further studies on fused thiazolo[3,2-a]pyrimidine bromide salts also demonstrated good in vitro inhibition of human AChE. dntb.gov.ua
Tyrosinase Inhibition: While specific studies on 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine as tyrosinase inhibitors are not extensively detailed, related pyrimidine (B1678525) derivatives have been investigated. For example, bis-pyrimidine derivatives have been identified as mixed-type inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. rsc.org Computational studies, including molecular docking and dynamics simulations, have been employed to understand the binding interactions with the enzyme's active site. rsc.org The general principles of tyrosinase inhibition often involve the chelation of copper ions in the active site or acting as a competitive substrate. nih.gov
Bacterial Enzyme Inhibition: The antibacterial activity of some 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidin-5-one derivatives has been reported, suggesting their potential to inhibit essential bacterial enzymes. researchgate.net
The table below presents data on the enzyme inhibitory activity of selected 5H- nih.govresearchgate.netThiazolo[3,2-a]pyrimidine derivatives.
| Compound/Derivative Series | Target Enzyme | Inhibitory Activity (IC50 or % inhibition) | Key Structural Features for Activity |
| 6-acetyl-5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine derivatives | Human Acetylcholinesterase | Varying inhibition at 10 µM nih.govresearchgate.net | 2-hydroxyethoxy group at the C4-phenyl ring nih.govresearchgate.net |
| 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine derivatives | Acetylcholinesterase | Inhibition rates above 50% at 10 µM for some compounds umich.eduresearchgate.net | Core scaffold is distinct from known AChE inhibitors umich.eduresearchgate.net |
| Fused thiazolo[3,2-a]pyrimidine bromide salts | Human Acetylcholinesterase | Good in vitro inhibition dntb.gov.ua | Regioselective 5H cyclization dntb.gov.ua |
| Bis-pyrimidine derivatives (related scaffold) | Mushroom Tyrosinase | IC50 values from 12.36 ± 1.24 to 86.67 ± 3.08 μM rsc.org | Bis-pyrimidine scaffold rsc.org |
Derivatives of 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine have been investigated as antagonists for group 2 metabotropic glutamate receptors (mGlu2). nih.gov These studies typically involve radioligand binding assays to determine the affinity of the compounds for the receptor. The research has explored the influence of substituents at various positions of the thiazolopyrimidine core on the binding to rat mGlu2 receptors expressed in cell membranes. nih.gov The binding affinity is a critical parameter for understanding the potential of these compounds to modulate receptor function.
The biological effects of 5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine derivatives are ultimately a consequence of their ability to modulate specific molecular pathways within cells. For instance, their anticancer activity may stem from the ability to interfere with signaling pathways crucial for cancer cell proliferation and survival.
Some thiazolopyrimidine derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cell lines. researchgate.net Molecular docking studies have suggested that these compounds can bind to DNA, potentially through interactions with the minor groove, which could be a mechanism for their anticancer effects. nih.gov The ability to interact with fundamental cellular components like DNA highlights a key molecular pathway through which these compounds can exert their biological activity.
Pharmacophore Modeling and Ligand-Based Design (Mechanistic Focus)
Pharmacophore modeling serves as a crucial tool in understanding the key molecular features necessary for the biological activity of 5H- mdpi.comresearchgate.netthiazolo[3,2-a]pyrimidine derivatives. By identifying the spatial arrangement of essential chemical features, researchers can design more potent and selective ligands.
A notable application of pharmacophore modeling has been in the development of 5-HT2A receptor antagonists based on the 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold. mdpi.comresearchgate.net A hypothetical pharmacophore model was generated from a training set of ten known 5-HT2A antagonists with diverse structures, including compounds like chlorpromazine (B137089) and cyproheptadine. researchgate.net This model highlighted several key features required for antagonistic activity. The designed 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives showed good alignment with this pharmacophore template. mdpi.comresearchgate.net The pyrimidine ring of the scaffold was identified as a suitable aromatic group, with one of its nitrogen atoms playing a key role in the interaction. researchgate.net
In a different therapeutic area, the 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold was utilized to develop potential PET tracers for imaging GluN2A-containing NMDA receptors. nih.gov This research led to the identification of a tritiated derivative, [3H2]15b, which was instrumental in developing a radioligand binding assay. nih.gov The success of this derivative underscores the utility of the scaffold in creating specific tools for studying a pharmacophore located at the dimer interface of the GluN1-GluN2A ligand-binding domain. nih.gov
The table below summarizes the key pharmacophoric features identified for 5H- mdpi.comresearchgate.netthiazolo[3,2-a]pyrimidine derivatives targeting the 5-HT2A receptor.
| Feature ID | Feature Type | Corresponding Moiety in 5H- mdpi.comresearchgate.netThiazolo[3,2-a]pyrimidine Derivatives |
| F2, F3, F5 | Pi orbitals | Phenylpiperazine group |
| F4 | Aromatic group | Pyrimidine ring |
| F6 | Linker | Two-carbon spacer |
Data sourced from a study on 5-HT2A receptor antagonists. researchgate.net
Comparative Analysis with Structurally Related Heterocyclic Systems
The 5H- mdpi.comresearchgate.netthiazolo[3,2-a]pyrimidine core is one of several fused heterocyclic systems containing thiazole (B1198619) and pyrimidine rings. A comparative analysis with its isomers, such as thiazolo[5,4-d]pyrimidine (B3050601) and thiazolo[4,5-d]pyrimidine, as well as other related structures, provides valuable insights into how ring fusion and substituent placement affect biological activity.
Thiazolo[5,4-d]pyrimidines: This isomeric scaffold has been extensively investigated, particularly for its interaction with adenosine (B11128) receptors. nih.govmdpi.com In a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives, the nature of the substituent at both the 2- and 5-positions was found to be critical for modulating affinity for A1 and A2A adenosine receptors. nih.gov For instance, a furan (B31954) ring at the 5-position generally conferred the highest affinity for the hA2A receptor, which was attributed to a polar interaction between the furan's oxygen atom and the Asn253 residue of the receptor. nih.gov This contrasts with the SAR of 5H- mdpi.comresearchgate.netthiazolo[3,2-a]pyrimidines, where substitutions on the 3-phenyl group had a more subtle, modulatory effect on 5-HT2A receptor antagonism. researchgate.net This highlights how the arrangement of the thiazole and pyrimidine rings creates different "hotspots" for substituent effects.
Thiazolo[4,5-d]pyrimidines: Derivatives of this scaffold have been explored for their anticancer properties. mdpi.com In one study, a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized, with compound 3b (7-chloro-3-phenyl-5-(trifluoromethyl) mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione) emerging as the most active. mdpi.com The SAR of these compounds was heavily influenced by substitutions at the 3- and 7-positions. Another study noted that the opening of the thiazole ring in thiazolo[4,5-d]pyrimidines could lead to a significant class of CRH-1 receptor antagonists. researchgate.net This type of ring-opening transformation is a chemical strategy that is less commonly reported for the more stable 5H- mdpi.comresearchgate.netthiazolo[3,2-a]pyrimidine system.
Thiazolo[3,2-a]pyrido[3,2-e]pyrimidines: The addition of a pyridine (B92270) ring to the thiazolopyrimidine core creates a tricyclic system with distinct properties. In a series of 5H- mdpi.comresearchgate.netthiazolo[3,2-a]pyrido[3,2-e]pyrimidin-5-one derivatives evaluated as diuretics, the electronic properties of substituents at the 3-position were paramount. nih.gov Electron-withdrawing groups in this position enhanced both diuretic and saliuretic activities. nih.gov A global analysis of this tricyclic system also showed that an increase in the formal charge on atoms N9a and C9b correlated with increased diuretic and natriuretic activities. nih.gov This quantitative structure-activity relationship (QSAR) finding points to a mechanism where the electronic distribution across the fused ring system is a key determinant of activity, a level of detail not yet as thoroughly explored for the bicyclic 5H- mdpi.comresearchgate.netthiazolo[3,2-a]pyrimidine parent.
The following table provides a comparative summary of key SAR findings for different thiazolopyrimidine-related scaffolds.
| Scaffold | Key Application Area | Critical SAR Determinants |
| 5H- mdpi.comresearchgate.netThiazolo[3,2-a]pyrimidine | 5-HT2A Antagonism mdpi.comresearchgate.net | Aromatic pyrimidine ring, two-carbon linker to a phenylpiperazine moiety. |
| Thiazolo[5,4-d]pyrimidine | Adenosine Receptor Antagonism nih.govmdpi.com | Nature of substituents at positions 2 and 5; polar interactions at position 5. |
| Thiazolo[4,5-d]pyrimidine | Anticancer mdpi.com, CRH-1 Antagonism researchgate.net | Substitutions at positions 3 and 7; potential for thiazole ring opening. |
| Thiazolo[3,2-a]pyrido[3,2-e]pyrimidine | Diuretics nih.gov | Electron-withdrawing groups at position 3; charge distribution across the tricyclic system. |
This comparative analysis underscores that while these heterocyclic systems share common structural motifs, the specific arrangement of the rings and the nitrogen atoms within them leads to distinct SAR profiles and opportunities for therapeutic targeting.
Advanced Applications and Functionalization of 5h 1,3 Thiazolo 3,2 a Pyrimidine in Chemical Science
Utilization as Building Blocks in Complex Molecule Synthesis
The 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine core is a foundational building block for constructing more elaborate and functionally diverse molecules. evitachem.com Chemists have developed numerous synthetic strategies that leverage this scaffold to access a wide range of derivatives. evitachem.com
One common strategy is the intramolecular cyclization of precursor molecules like 2-phenacylthio-dihydropyrimidine hydrobromides, often facilitated by dehydrating agents such as polyphosphoric acid. nih.gov Another powerful method is the Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides, which yields 3-substituted-5H-thiazolo[3,2-a]pyrimidine derivatives. biointerfaceresearch.com Multi-component reactions, including one-pot three-component methods, have also been employed to efficiently generate complex thiazolopyrimidine analogues. biointerfaceresearch.com These reactions, such as the cyclocondensation of a 4-phenylthiazole-2-amine, acetylacetone (B45752), and various aromatic aldehydes, demonstrate the scaffold's utility in convergent synthesis, where multiple fragments are combined in a single operation. biointerfaceresearch.com
The reactivity of the core at various positions allows for further derivatization. For example, the active methylene (B1212753) group at the C-2 position can readily undergo azo coupling with aryldiazonium salts to produce arylhydrazono derivatives. researchgate.netnih.gov These synthetic methodologies underscore the importance of the 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine system as a versatile starting material for generating libraries of complex molecules for further investigation. nih.govijnc.ir
Table 1: Synthetic Methodologies for 5H- researchgate.netresearchgate.netThiazolo[3,2-a]pyrimidine Derivatives
| Synthetic Method | Precursors | Key Reagents/Conditions | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | 2-Phenacylthio-dihydropyrimidine hydrobromides | Polyphosphoric Acid (PPA) | Substituted 5H-thiazolo[3,2-a]pyrimidines | nih.gov |
| One-Pot Three-Component Reaction | 4-Phenylthiazole-2-amine, acetylacetone, aromatic aldehydes | p-Toluene sulfonic acid (PTSA) | 1-(7-methyl-3,5-diphenyl-5H-thiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives | biointerfaceresearch.com |
| Biginelli/Hantzsch Condensation Sequence | Aldehyde, dicarbonyl compound, thiourea, then phenacyl chloride | Acid/base catalysts | 3-Substituted-5H-thiazolo[3,2-a]pyrimidines | biointerfaceresearch.com |
| Azo Coupling | Thiazolo[3,2-a]pyrimidine-3-one | Aryldiazonium chloride | 2-Arylhydrazono derivatives | nih.gov |
| Condensation/Cyclization | Dihydropyrimidinethiones, ethyl bromoacetate (B1195939) | Acetone, catalyst-free | 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-ones | ijnc.ir |
Development of Chemical Probes for Fundamental Biological Studies
Derivatives of 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine have been successfully developed as specialized chemical probes for investigating fundamental biological processes. A notable application is in the field of neuroscience, specifically for imaging and studying neurotransmitter receptors. nih.gov
Researchers have focused on creating positron emission tomography (PET) tracers based on the 5H-thiazolo[3,2-α]pyrimidin-5-one scaffold to image GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. nih.gov These receptors are crucial for synaptic plasticity and brain function. The development effort led to the identification of specific radiolabeled compounds that can be used in biological assays. nih.gov For instance, 7-(((2-fluoroethyl)(3-fluorophenyl)amino)-methyl)-3-(2-(hydroxymethyl)cyclopropyl)-2-methyl-5H-thiazolo-[3,2-α]pyrimidin-5-one ([¹⁸F]7b) was identified as a radioligand capable of producing high-quality images in autoradiographic studies. nih.gov Additionally, a tritiated derivative, 2-(7-(((2-fluoroethyl)(4-fluorophenyl)amino)methyl)-2-methyl-5-oxo-5H-thiazolo[3,2-α]pyrimidin-3-yl)cyclopropane-1-carbonitrile ([³H₂]15b) , was instrumental in establishing a successful radioligand binding assay. nih.gov
These molecules serve as invaluable tools for studying the distribution and function of GluN2A receptors and for screening new therapeutic agents that modulate these receptors. nih.gov Other derivatives have been investigated for their cytotoxic effects against various cancer cell lines, such as M-HeLa (cervical adenocarcinoma), allowing them to be used as probes to study mechanisms of cell death and cancer biology. nih.govnih.gov
Table 2: 5H- researchgate.netresearchgate.netThiazolo[3,2-a]pyrimidine-Based Chemical Probes
| Compound Name | Probe Type | Biological Target/Application | Key Finding | Reference |
|---|---|---|---|---|
| [¹⁸F]7b | PET Radiotracer | GluN2A-containing NMDA receptors | Provides good-quality images in autoradiography. | nih.gov |
| [³H₂]15b | Radioligand | GluN2A-containing NMDA receptors | Used to develop a successful radioligand binding assay. | nih.gov |
| 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines | Cytotoxic Probe | M-HeLa cancer cells | 3-nitrophenyl substituted derivative showed high efficiency against M-HeLa cells. | nih.gov |
| 6-ethyl 2,3-dimethyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine-2,3,6-tricarboxylate (4e) | Cytotoxic Probe | HeLa Cells | Displayed the highest cytotoxic effect (IC₅₀ = 6.26±0.6 μm) among a series of tested compounds. | nih.gov |
Applications in Materials Science
The application of 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine and its analogues in materials science is an emerging area of research. The structural similarity of the related triazolopyrimidine scaffold to purine (B94841) nucleobases has made them excellent candidates for building blocks in the synthesis of metal-organic frameworks (MOFs). mdpi.com The nitrogen atoms within the fused ring system provide versatile coordination sites for metal ions, enabling the construction of multidimensional crystalline structures. mdpi.com
This capability to act as versatile building blocks for coordination polymers suggests that 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine derivatives could also be employed to create novel MOFs. mdpi.com Such materials could possess interesting properties for applications in gas storage, separation, or catalysis, driven by the specific functional groups appended to the thiazolopyrimidine core. The ability to form ordered, self-assembled structures through non-covalent interactions further enhances their potential in creating functional materials with tailored properties. nih.gov
Role as Ligands in Catalysis
The inherent chemical structure of 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine, featuring both nitrogen and sulfur heteroatoms, makes it an effective ligand for coordinating with a variety of metal ions. The nitrogen atom in the pyrimidine (B1678525) ring and the exocyclic sulfur atom of its pyrimidine-2-thione precursors are key donor sites, allowing these molecules to act as bidentate ligands. researchgate.net
Research has demonstrated the synthesis of metal complexes with ligands derived from pyrimidine-2-thiones, which are direct precursors to the thiazolopyrimidine system. ijnc.irresearchgate.net These studies have successfully created complexes with a range of transition metals, including Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn). researchgate.net The resulting coordination compounds, such as those with the general formula [M(mppt)₂(H₂O)n], have been characterized and show potential for further applications. researchgate.net The formation of metal arenesulfonate complexes has also been noted. researchgate.net While the direct application of these specific complexes in catalysis is still under exploration, the demonstrated ability to form stable metal complexes is the foundational step toward developing new catalysts for organic transformations.
Supramolecular Chemistry and Self-Assembly
The 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine framework is an excellent platform for studying and designing self-assembling molecular systems. The final architecture of these molecules in the solid state is governed by a variety of non-covalent interactions, which can be precisely controlled through chemical functionalization. nih.govmdpi.com
Detailed crystallographic studies have revealed that hydrogen bonding plays a critical role in the supramolecular self-assembly of these derivatives. nih.gov For example, O-H···N and O-H···O hydrogen bonds can direct the formation of distinct crystalline patterns, such as one-dimensional (1D) supramolecular chains or two-dimensional (2D) layers. nih.gov Furthermore, the introduction of halogen atoms onto the scaffold enables other specific interactions, such as N···Br or O···Br halogen bonds and halogen-π interactions. researchgate.netnih.gov These forces can override other interactions to produce unique motifs, for instance, favoring the formation of 1D homochiral chains over 2D layers. researchgate.netnih.gov By carefully selecting substituents, chemists can influence the supramolecular motif, leading to different crystalline outcomes like heterochiral chains or racemic dimers, which has implications for chiral separation and the development of materials with specific solid-state properties. nih.govmdpi.com
Agrochemical Research Applications
Derivatives of the 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine skeleton have shown significant potential in the field of agrochemical research, particularly as herbicides. google.com A patent describes a series of 2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyrimidine derivatives developed for use as selective herbicides. google.com These compounds have demonstrated excellent efficacy against common weeds while exhibiting high tolerance in major crops such as corn, rice, sunflower, and cotton. google.com
The herbicidal activity is influenced by the substituents on the phenyl ring of the molecule. This allows for the tuning of activity and selectivity based on the specific chemical modifications made to the core structure. In addition to herbicidal properties, related thiazolopyrimidine compounds have been screened for fungicidal activity, indicating a broader potential for this chemical class in crop protection. researchgate.net The related triazolopyrimidines are also known to act as agrochemicals, further supporting the utility of this general heterocyclic system in agriculture. nih.gov
Table 3: Agrochemical Profile of Thiazolo[3,2-a]pyrimidine Derivatives
| Derivative Class | Application | Target Crops | Key Feature | Reference |
|---|---|---|---|---|
| 2,3,6,7-Tetrahydro-5H-thiazolo[3,2-a]pyrimidine-5-ones | Selective Herbicide | Corn, Rice, Sunflower, Cotton | Effective against weeds with good crop tolerance. | google.com |
| Substituted Thiazolo[3,2-a]pyrimidines | Fungicide | General | Screened for activity against fungal pathogens. | researchgate.net |
Dyes and Pigments Based on Sulfonic Acid Derivatives
The functionalization of the 5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine core with sulfonic acid groups has been explored as a route to new dyes and pigments. researchgate.net The synthesis involves the treatment of S-alkylated 2-thiouracil (B1096) derivatives at different temperatures, which can lead to either intramolecular cyclization to form the thiazolo[3,2-a]pyrimidin-5-one ring or subsequent sulfonation of the cyclized product. researchgate.net
This process, typically using concentrated sulfuric acid, introduces sulfonic acid (-SO₃H) groups onto the heterocyclic framework. researchgate.net Compounds containing sulfonic acid functionalities are well-known for their use as dyes, and the resulting thiazolopyrimidine sulfonic acid derivatives are no exception. researchgate.net The presence of the chromophoric thiazolopyrimidine system combined with the water-solubilizing and color-modifying properties of the sulfonic acid group makes these compounds promising candidates for applications as new colorants. researchgate.net
Q & A
What are the most reliable synthetic routes for 5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives?
Basic
The synthesis typically involves cyclocondensation or multicomponent reactions. A common method is the reaction of 2-aminothiazole derivatives with β-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions. For example, Veretennikov and Pavlov (2013) demonstrated the synthesis of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives via cyclization of 2-amino-2-thiazolines with tricarbonylmethane derivatives in ethanol with catalytic HCl . Characterization often employs NMR, IR, and X-ray crystallography to confirm regioselectivity and purity .
How can spectral data (NMR, IR) be interpreted to confirm the structure of thiazolo[3,2-a]pyrimidine derivatives?
Basic
Key spectral features include:
- ¹H-NMR : Aromatic protons in the pyrimidine ring appear as singlets (δ 6.2–7.2 ppm). Substituents like methyl groups (e.g., at position 7) resonate as sharp singlets (δ 2.4–2.5 ppm) .
- ¹³C-NMR : Carbonyl groups (e.g., at position 5) show signals at δ 160–170 ppm, while thiazole carbons appear at δ 100–120 ppm .
- IR : Stretching vibrations for C=O (1620–1680 cm⁻¹) and C=N (1540–1600 cm⁻¹) confirm the fused heterocyclic system .
What strategies resolve contradictions in bioactivity data across studies?
Advanced
Discrepancies in reported biological activities (e.g., antimalarial vs. acetylcholinesterase inhibition) often arise from structural variations (e.g., substituents at positions 2, 5, or 7) or assay conditions. For instance:
- Electron-withdrawing groups (e.g., -NO₂) enhance antimalarial activity by increasing lipophilicity, as seen in Jatiya et al. (2024) .
- Bulky substituents (e.g., arylidene groups) improve acetylcholinesterase inhibition by enhancing π-π stacking, as reported by Zhi et al. (2008) .
To reconcile data, systematically compare substituent effects using molecular docking and quantitative structure-activity relationship (QSAR) models .
How can X-ray crystallography optimize the design of thiazolo[3,2-a]pyrimidine derivatives?
Advanced
Crystal structure analysis (e.g., ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,this compound-6-carboxylate) reveals planar geometries and intermolecular interactions (e.g., hydrogen bonding, π-stacking). These insights guide modifications to enhance stability or binding affinity. For example, fluorinated substituents improve metabolic stability by reducing electrophilic susceptibility .
What methodologies assess the environmental impact of synthetic protocols for these derivatives?
Advanced
Green chemistry metrics (e.g., atom economy, E-factor) evaluate sustainability. Ustalar and Yilmaz (2017) developed a microwave-assisted synthesis using Mn(OAc)₃, reducing reaction time (2 h vs. 12 h) and solvent waste . Compare energy input and byproduct toxicity using life-cycle assessment (LCA) tools.
How do substituents at position 6 influence fluorescence properties for Fe³⁺ sensing?
Advanced
Zhong et al. (2017) showed that electron-donating groups (e.g., -NH₂) at position 6 enhance fluorescence quenching in aqueous media. The mechanism involves ligand-to-metal charge transfer (LMCT), validated by Stern-Volmer plots and DFT calculations . For optimal Fe³⁺ selectivity, introduce chelating groups like carboxylate or hydroxyl .
What computational tools predict ADMET properties of novel derivatives?
Advanced
Use SwissADME or pkCSM for in silico ADMET profiling. Jatiya et al. (2024) combined molecular docking (AutoDock Vina) with ADMET predictions to prioritize derivatives with high gastrointestinal absorption and low hepatotoxicity . Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability).
How can stereoselective synthesis be achieved in fused thiazolo-pyrimidine systems?
Advanced
Slivka et al. (2013) demonstrated stereoselective halocyclization of propargyl-substituted precursors using halogens (Cl₂, Br₂). The reaction proceeds via a 6-endo-dig mechanism, confirmed by NOESY and X-ray analysis . Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can further enhance enantioselectivity .
What experimental controls validate antimicrobial activity against drug-resistant strains?
Advanced
Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and assess minimum inhibitory concentration (MIC) using broth microdilution (CLSI guidelines). Behalo (2018) validated thiazolo[3,2-a]pyrimidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA) with time-kill assays .
How are molecular docking studies optimized for tyrosine kinase inhibition?
Advanced
Use flexible docking (e.g., Glide Induced Fit) to account for receptor conformational changes. In Zhi et al. (2008), derivatives with 3,5-bis(4-methoxyphenyl) substituents showed strong binding to acetylcholinesterase (AChE) via hydrophobic interactions with Trp86 and π-cation bonding with catalytic triads . Validate docking poses with molecular dynamics simulations (e.g., GROMACS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
